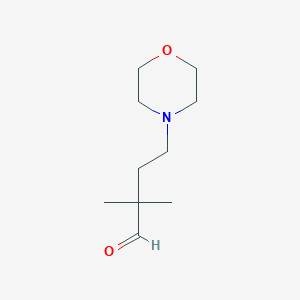
2,2-Dimethyl-4-(morpholin-4-yl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-(morpholin-4-yl)butanal is an organic compound that features a morpholine ring attached to a butanal backbone with two methyl groups at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(morpholin-4-yl)butanal typically involves the reaction of morpholine with a suitable aldehyde precursor under controlled conditions. One common method involves the use of dimethyl malonate and α,β-acetylenic aldehydes in the presence of cyclic secondary amines like morpholine . The reaction is carried out under mild conditions, often at low temperatures, to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification techniques are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(morpholin-4-yl)butanal can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 2,2-Dimethyl-4-(morpholin-4-yl)butanoic acid.
Reduction: 2,2-Dimethyl-4-(morpholin-4-yl)butanol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-4-(morpholin-4-yl)butanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(morpholin-4-yl)butanal involves its interaction with various molecular targets. The morpholine ring can act as a nucleophile, participating in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but lacking the butanal backbone.
2,2-Dimethyl-3-morpholin-4-ylpropanal: A closely related compound with a similar structure but different functional groups.
Uniqueness
2,2-Dimethyl-4-(morpholin-4-yl)butanal is unique due to its specific combination of a morpholine ring and a butanal backbone with two methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2,2-dimethyl-4-morpholin-4-ylbutanal |
InChI |
InChI=1S/C10H19NO2/c1-10(2,9-12)3-4-11-5-7-13-8-6-11/h9H,3-8H2,1-2H3 |
InChI Key |
UJKZZFVZTVLFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1CCOCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B11717106.png)
![[1,3'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B11717119.png)
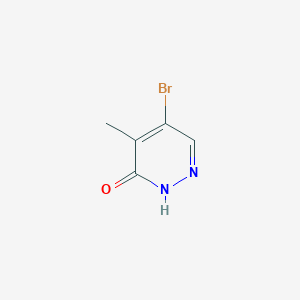
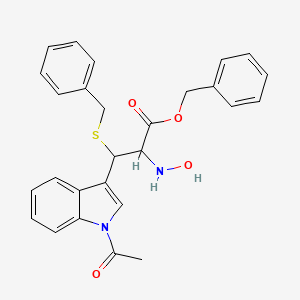

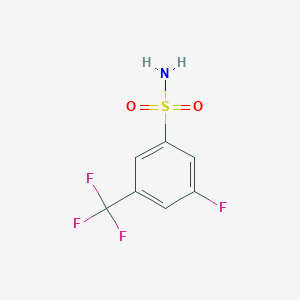

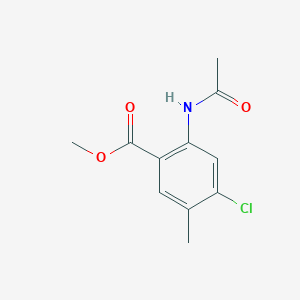
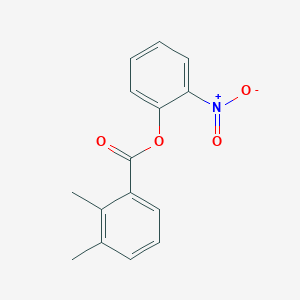
![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)
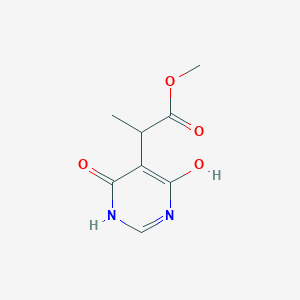

![(E)-N-[1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11717186.png)
![[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid](/img/structure/B11717201.png)
